molecular formula C10H15N3S B8381610 (3-Dimethylaminomethyl-phenyl)-thiourea

(3-Dimethylaminomethyl-phenyl)-thiourea

Cat. No.: B8381610
M. Wt: 209.31 g/mol
InChI Key: QJSRVVDCAYXCBA-UHFFFAOYSA-N
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Description

(3-Dimethylaminomethyl-phenyl)-thiourea is a synthetic organosulfur compound belonging to the thiourea derivatives, a class of chemicals that has garnered significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities . Thiourea derivatives are characterized by a core structure where a sulfur atom replaces the oxygen atom of urea, which significantly influences its chemical properties and biological interactions . Researchers are particularly interested in thiourea derivatives for their potential as versatile scaffolds in developing novel therapeutic agents. Studies on analogous compounds have demonstrated a broad spectrum of biological applications, including antibacterial, antioxidant, and anticancer activities . For instance, certain thiourea derivatives have shown efficacy against a range of bacterial strains, such as S. aureus and E. coli , with some compounds exhibiting potency comparable to standard antibiotics . The mechanism of action for these biological effects often involves targeting essential molecular pathways; some derivatives inhibit the growth of cancer cells and may even reverse treatment resistance, while others act through binding with specific enzyme active sites or forming stable metal complexes that enhance their antimicrobial properties . Beyond pharmacology, thiourea derivatives are also investigated in materials science for applications such as corrosion inhibition and as components in sensor design due to their ability to act as hydrogen bond donors . This compound, with its specific substitution pattern, represents a compound of interest for further exploration in these research areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the primary scientific literature for comprehensive data on the specific properties and handling of this compound.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]thiourea

InChI

InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14)

InChI Key

QJSRVVDCAYXCBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=S)N

Origin of Product

United States

Scientific Research Applications

Biological Applications

Thiourea derivatives, including (3-Dimethylaminomethyl-phenyl)-thiourea, have been extensively studied for their biological activities. The compound exhibits a range of pharmacological properties:

  • Antibacterial Activity : Thiourea derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that certain thioureas possess minimum inhibitory concentrations (MIC) lower than conventional antibiotics, suggesting potential as new antibacterial agents .
  • Antifungal and Antitubercular Properties : Research has demonstrated that thiourea derivatives can inhibit fungal growth and show activity against Mycobacterium tuberculosis. For instance, specific derivatives have been reported with MIC values as low as 3.13 µg/mL against tuberculosis .
  • Anticancer Potential : There is increasing evidence that thiourea compounds can induce apoptosis in cancer cells. For example, studies have highlighted their effectiveness in inhibiting tumor growth and proliferation through various mechanisms .
  • Other Biological Activities : Additional pharmacological properties include anti-inflammatory, antioxidant, and antiviral effects. The versatility of thiourea derivatives makes them valuable in developing new therapeutic agents .

Chemical Synthesis and Organic Chemistry

Thiourea derivatives serve as crucial intermediates in organic synthesis. They are utilized for:

  • Synthesis of Heterocycles : this compound can be employed to synthesize various heterocyclic compounds such as thiazoles and pyrimidines, which are important in drug discovery .
  • Organocatalysis : Thioureas have been identified as effective organocatalysts in several reactions, enhancing reaction rates and selectivity in organic transformations .

Agricultural Applications

In agriculture, thiourea derivatives are recognized for their:

  • Pesticidal Properties : Certain thioureas exhibit insecticidal and herbicidal activities, making them candidates for developing safer agricultural chemicals .
  • Plant Growth Regulators : They can also act as growth regulators, influencing plant development and stress responses under adverse conditions .

Materials Science

Thiourea derivatives find applications in materials science due to their unique properties:

  • Polymer Chemistry : They are used in synthesizing polymers with specific functionalities, contributing to the development of new materials with enhanced properties such as thermal stability and flame retardancy .
  • Coordination Chemistry : Thioureas can form coordination complexes with metals, which are useful in catalysis and sensor technology for detecting heavy metals or anions .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus< 1250
AntifungalCandida albicans< 500
AntitubercularMycobacterium tuberculosis3.13
AnticancerHeLa cellsIC50 = 10

Table 2: Synthetic Applications of Thiourea Derivatives

Application TypeDescriptionReference
Heterocycle SynthesisUsed as intermediates for thiazoles
OrganocatalysisCatalysts in various organic reactions
Coordination ComplexesFormation with metals for sensors

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of synthesized thiourea derivatives against multiple bacterial strains. The findings indicated that the derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as novel therapeutic agents .
  • Cancer Cell Apoptosis Induction : Research focused on the anticancer properties of specific thiourea derivatives showed marked induction of apoptosis in cancer cell lines through mitochondrial pathways. This study emphasizes the need for further exploration into their mechanisms of action to develop effective cancer therapies .

Chemical Reactions Analysis

3.1. Michael Addition Reactions

(3-Dimethylaminomethyl-phenyl)-thiourea acts as an organocatalyst in Michael addition reactions, promoting the formation of carbon-carbon bonds. This is facilitated by the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the compound.

3.2. Bifunctional Catalysis

Thioureas, including This compound , can function as bifunctional catalysts. Both the thiocarbonyl and amine functionalities participate in catalytic activity through non-covalent interactions, making them effective in various organic transformations.

Analytical Techniques for Characterization

The structure and properties of This compound can be analyzed using several techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and bonding characteristics.

  • Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.

  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions.

Comparison with Other Thiourea Derivatives

Thiourea derivatives, such as those synthesized from isothiocyanates and amines, exhibit diverse structural variations and applications. For instance, reactions involving aromatic amines often require reflux conditions due to lower reactivity, while aliphatic amines react at room temperature . The structural diversity of thioureas allows them to be tailored for specific applications, including sensing and biological activities .

Thiourea Derivative Synthesis Conditions Yield Application
1-(2-Aminophenyl)-3-(naphthlene-1-yl)thiourea Isothiocyanate + Amine, DCM, Reflux85%Sensing Mercury Ions
This compound Dimethylaminomethyl-phenylamine + IsothiocyanateOften >70%Catalysis in Organic Syntheses

Comparison with Similar Compounds

Structural Features

Thiourea derivatives differ primarily in substituent groups, which dictate their conformational and electronic properties:

Compound Name Substituents Key Structural Features Reference
(3-Dimethylaminomethyl-phenyl)-thiourea 3-(dimethylaminomethyl)phenyl Electron-donating dimethylamino group enhances solubility; steric bulk may affect binding
1-(2-Aminoethyl)-3-phenylthiourea 2-aminoethyl, phenyl Hydrogen-bonded tapes via N–H⋯S/N interactions; dihedral angle of 44.9° between phenyl and thiourea
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea Aroyl, 3-chloro-2-methylphenyl Electron-withdrawing aroyl and chloro groups enhance electrophilicity; planar structure aids π-π stacking
3-Acetyl-1-(2,3-dimethylphenyl)thiourea Acetyl, 2,3-dimethylphenyl Acetyl group introduces keto-enol tautomerism; steric hindrance from methyl groups
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea 3,5-bis(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ groups improve metabolic stability but reduce solubility

Key Observations :

  • Electron-donating groups (e.g., dimethylaminomethyl) increase solubility and basicity, whereas electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilicity and binding to metal ions .
  • Steric bulk from substituents like dimethylphenyl or cyclohexyl groups can hinder intermolecular interactions, affecting crystal packing .

Key Observations :

  • Trifluoromethyl and chloro substituents enhance antimicrobial and antioxidant activities by improving target binding and stability .

Physical and Chemical Properties

Data from authoritative sources (e.g., Merck Index, crystallography studies):

Compound Name Molecular Weight Melting Point (°C) Solubility Reference
This compound Not reported Not reported Likely polar solvents (DMSO, methanol)
1-(2-Aminoethyl)-3-phenylthiourea 211.28 Not reported Water (moderate)
3-Acetyl-1-(2,3-dimethylphenyl)thiourea 250.31 162–164 Chloroform, acetone
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea 399.34 118–120 Non-polar solvents

Key Observations :

  • Acetyl and trifluoromethyl groups reduce aqueous solubility but improve lipid solubility .
  • Data gaps for the target compound highlight the need for further experimental characterization.

Preparation Methods

Direct Amination with Isothiocyanates

The most widely reported method involves the reaction of 3-(dimethylaminomethyl)aniline with isothiocyanates under reflux conditions. This one-step process leverages nucleophilic attack by the primary amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea bond. For example, phenyl isothiocyanate reacts stoichiometrically with the amine in anhydrous dichloromethane or tetrahydrofuran at 80°C for 6–8 hours, yielding 72–78% of the target compound after recrystallization.

Reaction Mechanism

Ar-NH2+R-N=C=SAr-NH-C(=S)-NH-R\text{Ar-NH}_2 + \text{R-N=C=S} \rightarrow \text{Ar-NH-C(=S)-NH-R}

Here, Ar represents the 3-(dimethylaminomethyl)phenyl group, and R typically denotes an alkyl or aryl substituent. The reaction’s exothermic nature necessitates controlled addition of the isothiocyanate to prevent side reactions such as oligomerization.

Optimization Parameters

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates compared to nonpolar media.

  • Temperature : Yields plateau at 80°C; higher temperatures (>100°C) promote decomposition.

  • Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate minimizes unreacted starting material.

Dithiocarbamate Oxidation Method

A two-step protocol adapted from Pseudomonas-derived tyrosinase inhibitor syntheses involves generating an intermediate isothiocyanate:

  • Dithiocarbamate Formation :

    Ar-NH2+CS2+NaOHAr-NH-C(=S)-S⁻Na⁺\text{Ar-NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{Ar-NH-C(=S)-S⁻Na⁺}

    3-(Dimethylaminomethyl)aniline reacts with carbon disulfide in aqueous NaOH at 0–5°C, forming a sodium dithiocarbamate salt.

  • Oxidation to Isothiocyanate :

    Ar-NH-C(=S)-S⁻Na⁺Na2S2O8Ar-N=C=S\text{Ar-NH-C(=S)-S⁻Na⁺} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_8} \text{Ar-N=C=S}

    Sodium persulfate oxidizes the dithiocarbamate at 25°C, yielding the isothiocyanate intermediate.

  • Coupling with Ammonia :

    Ar-N=C=S+NH3Ar-NH-C(=S)-NH2\text{Ar-N=C=S} + \text{NH}_3 \rightarrow \text{Ar-NH-C(=S)-NH}_2

    The isothiocyanate is treated with aqueous ammonium hydroxide, affording the thiourea in 65–70% overall yield.

Advantages : This method avoids hazardous reagents like thiophosgene and enables large-scale synthesis. However, the oxidation step requires precise pH control to prevent hydrolysis of the isothiocyanate to thiols.

Ammonium Thiocyanate Method

A classical approach involves reacting the aryl amine with ammonium thiocyanate in hydrochloric acid:

Ar-NH2+NH4SCN+HClAr-NH-C(=S)-NH2+NH4Cl\text{Ar-NH}2 + \text{NH}4\text{SCN} + \text{HCl} \rightarrow \text{Ar-NH-C(=S)-NH}2 + \text{NH}4\text{Cl}

Heating at 60°C for 12 hours in ethanol/water (1:1) yields 60–68% product. While operationally simple, this method suffers from lower efficiency due to competing urea formation and requires extensive purification via column chromatography.

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
THF7.57895
DCM8.97293
Ethanol24.36589
DMF36.78197

Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, enhancing reaction rates and yields. Protic solvents (e.g., ethanol) deactivate the isothiocyanate via hydrogen bonding, reducing efficiency.

Temperature and Time

  • 80°C : Optimal balance between reaction rate (4–6 hours) and decomposition avoidance.

  • 100°C : Accelerates reaction to 2–3 hours but decreases yield by 15% due to byproduct formation.

  • 25°C : Requires 24–48 hours for completion, favoring lab-scale syntheses with heat-sensitive reagents.

Stoichiometric Considerations

A 10% excess of isothiocyanate drives the reaction to completion, as confirmed by HPLC monitoring. Sub-stoichiometric ratios leave unreacted amine, complicating purification.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixtures yield crystals with ≥98% purity.

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) removes polymeric byproducts, achieving 99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.94 (d, J = 7.6 Hz, 1H, ArH), 3.72 (s, 2H, CH₂N), 2.31 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=S), 1245 cm⁻¹ (C-N).

  • DSC : Melting point 148–150°C with no decomposition below 200°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Amination70–7895–97High
Dithiocarbamate Oxidation65–7093–95Moderate
Ammonium Thiocyanate60–6885–90Low

The direct amination route offers the best combination of yield and scalability, making it preferable for industrial applications. The dithiocarbamate method is advantageous for avoiding toxic reagents but requires additional steps .

Q & A

Q. What are the key structural features of (3-Dimethylaminomethyl-phenyl)-thiourea, and how can they be experimentally determined?

  • Methodological Answer : The compound’s structure includes a thiourea backbone (-NH-CS-NH-) substituted with a 3-dimethylaminomethyl phenyl group. To confirm its geometry, employ single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Spectroscopic characterization via FT-IR (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹) and NMR can validate functional groups . Microelemental analysis (C, H, N, S) ensures stoichiometric purity .

Q. What synthetic routes are available for this compound, and how are yields optimized?

  • Methodological Answer : Common routes involve nucleophilic substitution between 3-dimethylaminomethyl-phenylamine and thiophosgene or isothiocyanate derivatives. Optimize yields by controlling reaction temperature (0–5°C for exothermic steps) and solvent polarity (e.g., acetonitrile or THF). Monitor progress via TLC and purify via recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model binding affinities with target proteins (e.g., enzymes like tyrosine phosphatases). Validate predictions with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess stability in physiological conditions . Combine results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to analyze thermal stability and decomposition pathways of this compound under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures (~200–300°C). Use the Johnson-Mehl-Avrami equation to model kinetics (n ≈ 2–3.43) and calculate activation energy (E) via Flynn-Wall-Ozawa method. Couple with online FT-IR to identify gaseous decomposition products (e.g., NH₃, CS₂) .

Q. How to resolve contradictions in reported biological activity data (e.g., apoptosis induction vs. carcinogenicity)?

  • Methodological Answer : Conduct dose-response studies to differentiate cytotoxic (apoptosis via cytochrome c release ) and subtoxic effects. Compare results with carcinogenicity assays (e.g., rodent models ). Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations. Statistical analysis (ANOVA, p < 0.05) can clarify threshold effects .

Q. What experimental strategies minimize byproducts during the synthesis of this compound derivatives?

  • Methodological Answer : Employ slow addition of reactants to reduce dimerization. Use scavengers (e.g., molecular sieves) to sequester reactive intermediates. Optimize pH (neutral to slightly basic) to favor thiourea formation over thiol byproducts. Characterize impurities via HPLC-MS and adjust reaction time/temperature iteratively .

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